(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-6-7-23-11(2)8-15(13(23)4)9-16(10-19)17(24)20-12(3)18-21-14(5)22-25-18/h8-9,12H,6-7H2,1-5H3,(H,20,24)/b16-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKQWXGGUHSPGS-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC(C)C2=NC(=NO2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)NC(C)C2=NC(=NO2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Formula and Structure
The molecular formula for this compound is . The structure includes several notable functional groups:
- Cyano Group : Contributes to nucleophilic reactivity.
- Pyrrole Ring : Influences pharmacological properties.
- Oxadiazole Moiety : Known for its potential in various biological applications.
Structural Representation
| Component | Description |
|---|---|
| Cyano Group | |
| Pyrrole Ring | Five-membered ring with nitrogen |
| Oxadiazole Moiety | Five-membered ring containing nitrogen and oxygen |
Potential Biological Activities
Research indicates that compounds with similar structural features may exhibit significant biological activities, including:
- Antimicrobial Activity : Some derivatives demonstrate effectiveness against various pathogens.
- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation.
- Neuroprotective Effects : The unique combination of functional groups may contribute to neuroprotective activities.
Comparative Analysis
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| Pyrrolidine Derivative A | Contains pyrrolidine ring | Antimicrobial |
| Pyrazole Derivative B | Contains pyrazole ring | Anti-inflammatory |
| Cyano-containing Compound C | Contains cyano group | Neuroprotective |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrole Ring : Utilizing various reagents and conditions.
- Introduction of the Cyano Group : Often achieved through nucleophilic substitution reactions.
- Coupling with Oxadiazole Derivatives : This step is crucial for enhancing biological activity.
Relevant Studies
-
Antimicrobial Activity Study :
- A study demonstrated that similar pyrrole-based compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
-
Neuroprotective Study :
- Research indicated that compounds containing cyano groups could protect neuronal cells from oxidative stress-induced damage.
-
Anti-inflammatory Study :
- Several derivatives showed a marked reduction in inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Research Findings and Limitations
Key Insights
- The oxadiazole and benzodioxol groups represent divergent strategies for balancing metabolic stability and lipophilicity.
- Substituent variations on the pyrrole ring significantly alter physicochemical profiles, impacting drug-likeness parameters.
Data Gaps
- No direct biological activity or synthetic yield data for the target compound are available in the provided evidence.
- Experimental validation of predicted properties (e.g., logP, solubility) is required.
Q & A
Q. What are the primary synthetic routes for (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide?
The compound can be synthesized via a multi-step approach involving:
- Cyanoacetamide coupling : Reaction of cyanoacetamide derivatives with substituted pyrrole intermediates under basic conditions (e.g., piperidine in ethanol at 0–5°C for 2 h) to form the α,β-unsaturated enamide core .
- Oxadiazole functionalization : The 3-methyl-1,2,4-oxadiazole moiety is introduced through cyclization of amidoxime intermediates, typically using reagents like CS₂/KOH under reflux conditions .
- Stereoselective control : The (Z)-configuration is achieved by optimizing reaction solvents (e.g., ethanol or DMF) and temperature to favor kinetic control over thermodynamic products .
Q. How is the compound characterized to confirm its structural identity and purity?
Key analytical methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions, stereochemistry, and absence of regioisomers (e.g., pyrrole ring protons at δ 6.8–7.2 ppm and oxadiazole methyl at δ 2.4 ppm) .
- HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 439.2) and purity (>95%) .
- X-ray crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction is used to resolve the (Z)-configuration and intermolecular interactions .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s bioactivity?
SAR studies focus on:
- Pyrrole substituent variation : Replacing 2,5-dimethyl groups with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and interactions with biological targets like bacterial efflux pumps .
- Oxadiazole optimization : Comparative testing of 1,2,4-oxadiazole vs. 1,3,4-oxadiazole analogs to evaluate anti-biofilm efficacy against Pseudomonas aeruginosa (IC₅₀ values reported in the 5–20 µM range) .
- Enamide geometry : Comparing (Z)- and (E)-isomers in cytotoxicity assays (e.g., MTT on HeLa cells) to determine stereochemical impacts on potency .
Q. How are contradictions in biological activity data addressed across studies?
Discrepancies (e.g., variable IC₅₀ values in anti-QS assays) are resolved by:
- Standardizing assay protocols : Using consistent bacterial strains (e.g., Chromobacterium violaceum CV026) and quorum-sensing reporter systems to minimize variability .
- Solubility adjustments : Pre-dissolving the compound in DMSO (≤0.1% v/v) to avoid aggregation artifacts in cell-based assays .
- Dose-response validation : Replicating results across independent labs with blinded positive/negative controls (e.g., furanone C-30 as a reference anti-QS agent) .
Q. What computational methods support the design of derivatives with improved pharmacokinetic properties?
Advanced modeling includes:
- Molecular docking : Targeting the LasR receptor (PDB: 2UV0) to predict binding affinities of derivatives, prioritizing compounds with ΔG < −8 kcal/mol .
- ADMET prediction : Using QikProp or SwissADME to optimize logP (2–4), polar surface area (<140 Ų), and CYP450 inhibition profiles .
- Metabolic stability assays : Liver microsome studies (human/rat) to identify labile sites (e.g., oxadiazole ring) for structural modification .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across reported methods?
Yield discrepancies (e.g., 40–75% for oxadiazole cyclization) arise from:
- Reagent purity : Impurities in CS₂ or DMDAAC reduce reaction efficiency; redistilling reagents pre-use improves consistency .
- Temperature control : Overheating (>80°C) during cyclization leads to side reactions (e.g., oxadiazole ring opening), necessitating precise reflux conditions .
- Workup protocols : Differences in extraction solvents (ethyl acetate vs. dichloromethane) impact recovery of polar intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
